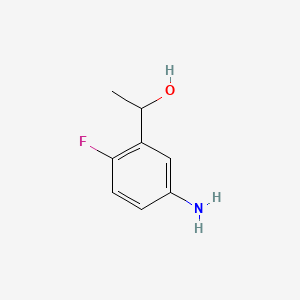

1-(5-Amino-2-fluorophenyl)ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

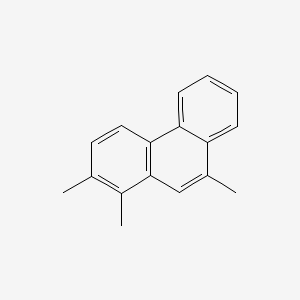

“1-(5-Amino-2-fluorophenyl)ethan-1-ol” is a compound that contains an amino group (-NH2), a fluorine atom, and a hydroxyl group (-OH). The presence of these functional groups suggests that it could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of “1-(5-Amino-2-fluorophenyl)ethan-1-ol” would consist of a two-carbon chain (ethan-1-ol) attached to a fluorinated phenyl ring at one end and an amino group at the other . The exact spatial arrangement of these groups would depend on the specific synthesis conditions .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the electron-donating amino group and the electron-withdrawing fluorine atom . These groups could direct electrophilic aromatic substitution reactions to specific positions on the phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Amino-2-fluorophenyl)ethan-1-ol” would be influenced by its functional groups. For example, the presence of the polar hydroxyl and amino groups could increase its solubility in water .Wissenschaftliche Forschungsanwendungen

Fluorinated Compounds in Drug Synthesis

Fluorine atoms are introduced into organic molecules to enhance their properties such as stability, lipophilicity, and bioactivity. A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen (a non-steroidal anti-inflammatory and analgesic material), showcases the importance of fluorinated intermediates in drug development. This synthesis demonstrates the challenges and solutions in producing fluorinated compounds on a large scale, highlighting the importance of such methods in the pharmaceutical industry (Qiu et al., 2009).

Fluorine in Protein Design

In protein design, the introduction of fluorinated amino acids can enhance protein stability against chemical and thermal denaturation. This strategy has been explored with the aim of creating proteins with novel chemical and biological properties. The incorporation of highly fluorinated analogs of hydrophobic amino acids into proteins is a promising approach to improve their stability and functionality, showcasing the potential of fluorine in biotechnological applications (Buer & Marsh, 2012).

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are crucial in treating cancer due to their ability to interfere with nucleic acid synthesis. These compounds are widely used in chemotherapy regimens for various malignancies, demonstrating the critical role of fluorine-containing molecules in cancer pharmacotherapy. Research on 5-FU's metabolism, mechanism of action, and combination with other anticancer agents continues to be a significant focus in oncology, aiming to improve treatment outcomes and reduce toxicity (Gmeiner, 2020).

Organic Fluorophores in Molecular Imaging

Fluorophores, compounds that can re-emit light upon light excitation, are essential in molecular imaging for cancer diagnosis. The use of organic fluorophores, including those containing fluorine, allows for real-time, non-invasive visualization of tumors. Despite concerns about toxicity, the specific properties of fluorophores, such as their brightness and stability, make them invaluable tools in biomedical research. The safe application of these compounds in vivo opens new avenues for diagnosing and understanding cancer (Alford et al., 2009).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(5-amino-2-fluorophenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLVPXOCSQMWKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)N)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40666669 |

Source

|

| Record name | 1-(5-Amino-2-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Amino-2-fluorophenyl)ethan-1-ol | |

CAS RN |

150295-25-3 |

Source

|

| Record name | 1-(5-Amino-2-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamic acid, [(1S,4S)-4-hydroxy-2-cyclopenten-1-yl]-, 1,1-dimethylethyl](/img/no-structure.png)

![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B582651.png)

![2,5-Methanocyclopenta[b]pyrrole](/img/structure/B582652.png)

![(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanol](/img/structure/B582653.png)

![1-Methoxy-2-formyl-3H-benzo[f]chromene](/img/structure/B582660.png)